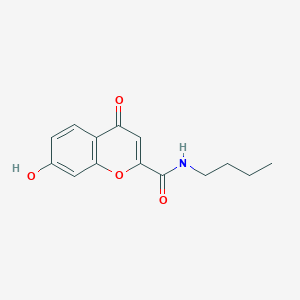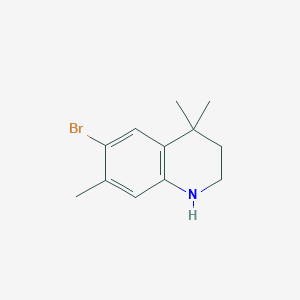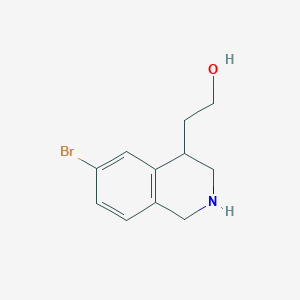
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a chemical compound belonging to the chromene family. Chromenes are a class of benzopyran compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with butylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxamide.
Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxamide.
Substitution: Formation of N-alkyl or N-aryl derivatives of the compound.
Aplicaciones Científicas De Investigación
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its ability to inhibit lipid peroxidation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- N-phenyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- N-methyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its antioxidant properties compared to other similar compounds .
Propiedades
Número CAS |
862993-26-8 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
N-butyl-7-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H15NO4/c1-2-3-6-15-14(18)13-8-11(17)10-5-4-9(16)7-12(10)19-13/h4-5,7-8,16H,2-3,6H2,1H3,(H,15,18) |
Clave InChI |
DXCMTEGYWDOKHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)

![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)



![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)


